molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No.: B1359269
CAS No.: 691904-77-5
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

This compound possesses a distinctive molecular architecture characterized by its systematic Chemical Abstracts Service registry number 691904-77-5 and molecular formula C₁₂H₁₅FO₃. The compound exhibits a molecular weight of 226.24 grams per mole, reflecting its moderately sized structure that incorporates both aliphatic and aromatic components. The molecular framework consists of a propanoate backbone featuring an ethyl ester functionality connected to a substituted phenyl ring system through a three-carbon aliphatic chain.

The aromatic portion of the molecule features a benzene ring bearing two distinct substituents in specific positional relationships. The fluorine atom occupies the ortho position relative to the propanoate chain attachment point, while the methoxy group (-OCH₃) is positioned para to the same reference point. This substitution pattern creates an asymmetric electronic environment around the aromatic ring, with the electron-withdrawing fluorine atom and electron-donating methoxy group exerting opposing inductive and resonance effects. The compound's canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)CCC1=C(C=C(C=C1)OC)F, clearly delineates the connectivity pattern and provides a systematic description of the molecular structure.

The stereochemical features of this compound are primarily governed by the sp³ hybridization of the aliphatic carbon atoms within the propanoate chain and the planar sp² hybridization of the aromatic carbons. The molecule lacks defined stereogenic centers, resulting in a single constitutional isomer without optical activity. However, the conformational flexibility of the aliphatic chain allows for multiple rotameric forms around the carbon-carbon single bonds, particularly around the bonds connecting the aromatic ring to the propanoate chain. The International Union of Pure and Applied Chemistry name, this compound, systematically describes the substitution pattern and functional group arrangements.

Property Value Source
Molecular Formula C₁₂H₁₅FO₃
Molecular Weight 226.24 g/mol
Chemical Abstracts Service Number 691904-77-5
International Union of Pure and Applied Chemistry Name This compound
Canonical Simplified Molecular Input Line Entry System CCOC(=O)CCC1=C(C=C(C=C1)OC)F

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the substitution patterns within both the aliphatic and aromatic regions of the molecule. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that correspond to the various hydrogen environments present in the compound.

The ethyl ester functionality exhibits typical spectroscopic signatures, with the methyl protons of the ethyl group appearing as a triplet in the range of 1.0-1.5 parts per million due to coupling with the adjacent methylene protons. The ethyl methylene protons manifest as a quartet in the region of 4.0-4.5 parts per million, reflecting their chemical environment adjacent to the electron-withdrawing carbonyl group. The propanoate chain methylene protons display complex multipicity patterns in the 2.5-3.0 parts per million range, with their exact chemical shifts influenced by the proximity to both the carbonyl group and the aromatic ring system.

The aromatic region of the proton nuclear magnetic resonance spectrum provides crucial information about the substitution pattern of the benzene ring. The presence of fluorine and methoxy substituents creates a distinctive pattern of aromatic proton signals typically observed between 6.5 and 8.0 parts per million. The methoxy group protons appear as a characteristic singlet around 3.8 parts per million, representing the three equivalent methyl protons attached to oxygen. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation, with the fluorine signal appearing in a characteristic chemical shift range that reflects its aromatic environment and electronic interactions with neighboring substituents.

Infrared spectroscopy provides complementary functional group identification through characteristic vibrational frequencies. The carbonyl stretch of the ester functionality appears as a strong absorption in the range of 1735-1750 reciprocal centimeters, consistent with the expected frequency for ethyl esters. The carbon-oxygen stretch of the ester linkage manifests in the region of 1200-1300 reciprocal centimeters, while the methoxy carbon-oxygen stretch contributes additional absorption in the 1000-1100 reciprocal centimeters range. The aromatic carbon-carbon stretches produce characteristic absorptions between 1400-1600 reciprocal centimeters, and the carbon-fluorine bond generates a distinct absorption in the 1000-1400 reciprocal centimeters region.

Spectroscopic Feature Expected Range Assignment Reference
Ester Carbonyl Stretch 1735-1750 cm⁻¹ C=O stretch
Aromatic Carbon-Carbon Stretch 1400-1600 cm⁻¹ Ar C=C stretch
Carbon-Fluorine Stretch 1000-1400 cm⁻¹ C-F stretch
Ethyl Methyl Protons 1.0-1.5 ppm CH₃ triplet
Methoxy Protons ~3.8 ppm OCH₃ singlet
Aromatic Protons 6.5-8.0 ppm Ar-H

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. The solid-state structure reveals important aspects of molecular packing, intermolecular interactions, and preferred conformational arrangements that influence the compound's physical properties and potential biological activities. The presence of both hydrogen bond acceptor sites (carbonyl oxygen, methoxy oxygen) and the polarized carbon-fluorine bond creates opportunities for specific intermolecular interactions in the crystal lattice.

The conformational flexibility of the propanoate chain allows for multiple possible arrangements around the carbon-carbon single bonds connecting the aromatic ring to the ester functionality. Crystallographic studies typically reveal the most thermodynamically favorable conformation adopted in the solid state, which may differ from the ensemble of conformations present in solution. The dihedral angles between the aromatic plane and the propanoate chain provide critical information about the spatial relationship between these molecular segments and their influence on overall molecular shape and electronic distribution.

Intermolecular packing arrangements in the crystal structure are influenced by the electronic properties of the fluorine and methoxy substituents. The fluorine atom, despite its small size, creates a significant local dipole that can participate in weak halogen bonding interactions with nearby electron-rich regions of adjacent molecules. The methoxy group provides additional opportunities for dipole-dipole interactions and weak hydrogen bonding through its oxygen atom. These intermolecular forces contribute to the overall stability of the crystal lattice and influence macroscopic properties such as melting point and solubility characteristics.

The conformational studies extend beyond static crystallographic analysis to include dynamic aspects of molecular behavior. Computational modeling of potential energy surfaces reveals the relative energies of different conformational isomers and the barriers to interconversion between them. The rotational flexibility around the carbon-carbon bonds in the propanoate chain creates multiple local energy minima, with the global minimum corresponding to the most stable conformation under standard conditions.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Theory)

Computational chemistry methods provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. Density functional theory calculations offer accurate predictions of molecular geometry, electronic distribution, and various molecular properties that are essential for understanding chemical reactivity and potential biological interactions. The computational analysis begins with geometry optimization to determine the most stable molecular conformation and electronic configuration.

Molecular orbital theory applications reveal the electronic structure of this compound, including the distribution of electron density throughout the molecule and the energies of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electron-donating and electron-accepting capabilities, which directly influence its chemical reactivity and potential for participating in various types of chemical reactions. The presence of fluorine and methoxy substituents creates localized perturbations in the electronic structure that affect both the aromatic system and the adjacent aliphatic regions.

The computational analysis extends to prediction of various molecular properties that are difficult to measure experimentally but important for understanding chemical behavior. These include dipole moments, polarizabilities, and electrostatic potential surfaces that characterize the compound's interactions with other molecules and its behavior in different chemical environments. The electronic effects of the fluorine and methoxy substituents on the aromatic ring system can be quantified through computational analysis of atomic charges, bond orders, and electron density distributions.

Thermodynamic properties predicted through computational methods include standard enthalpies of formation, heat capacities, and entropy values that are essential for understanding the compound's stability and reactivity under various conditions. Kinetic parameters such as activation energies for conformational changes and chemical reactions provide insights into the dynamic behavior of the molecule and its potential reaction pathways. The computational results complement experimental measurements and provide theoretical foundations for predicting the compound's behavior in complex chemical and biological systems.

Computational Property Application Relevance
Frontier Molecular Orbital Energies Reactivity prediction Chemical behavior assessment
Dipole Moment Intermolecular interactions Solubility and binding predictions
Electrostatic Potential Molecular recognition Biological activity relationships
Conformational Energies Structural preferences Stability analysis
Atomic Charges Electronic distribution Reaction site identification

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate typically involves the Claisen-Schmidt condensation reaction. This method combines 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone in the presence of aqueous sodium hydroxide and ethanol. The resulting product is characterized using techniques such as FT-IR, UV-visible spectroscopy, 1H^1H NMR, and high-resolution mass spectrometry (HRMS) .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity against various pathogens. The compound's effectiveness is attributed to its structural characteristics, which may enhance its interaction with microbial targets .

Chemotherapeutic Potential

This compound has been explored as a potential chemotherapeutic agent for treating leishmaniasis, a neglected tropical disease. The compound's ability to inhibit specific biological pathways involved in the disease's pathology makes it a candidate for further investigation .

Leishmaniasis Treatment

In a recent study, researchers synthesized this compound and evaluated its efficacy against Leishmania species. The compound demonstrated promising results in inhibiting parasite growth, suggesting its potential as a therapeutic agent for leishmaniasis .

Antimicrobial Studies

Another study focused on the antimicrobial properties of the compound, where it was tested against various bacterial strains. The results indicated that this compound could effectively inhibit the growth of certain pathogens, highlighting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.

Comparison with Similar Compounds

Ethyl 3-(4-Methoxyphenyl)propanoate (CAS N/A)

Structural Differences : Lacks the 2-fluoro substituent present in the target compound.
Properties and Applications :

  • The absence of fluorine reduces lipophilicity compared to the fluorinated analog.
  • Methoxy groups enhance solubility in polar solvents due to their electron-donating nature.
  • Used as an intermediate in organic synthesis, similar to derivatives listed in Biopharmacule’s catalog .

Ethyl 3-(2-Hydroxy-4-methoxyphenyl)propanoate

Structural Differences : Features a hydroxyl group at the 2-position instead of fluorine.
Properties and Applications :

  • Often protected with groups like tert-butyldimethylsilyl (TBDMS) for synthetic stability, as seen in .
  • Applications in medicinal chemistry where hydroxyl groups are critical for bioactivity.

Ethyl 3-(Methylthio)propanoate

Structural Differences : Replaces the aromatic ring with a methylthio (-SCH₃) group.
Properties and Applications :

  • Key aroma compound in pineapple pulp and core, contributing to fruity notes due to its sulfur-containing structure .
  • Lower molecular weight (148.23 g/mol) compared to the target compound (226.23 g/mol).
  • Used in flavor and fragrance industries, unlike the fluorinated analog’s industrial focus .

Ethyl 3-(4-Fluorophenyl)propanoate Derivatives

Structural Differences: Fluorine is located at the 4-position of the phenyl ring (e.g., Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate, CAS 1251196-34-5) . Properties and Applications:

  • 4-Fluoro substitution alters electronic effects compared to 2-fluoro-4-methoxy.
  • Amino-functionalized derivatives (e.g., CAS 1251196-34-5) are used in peptide synthesis and drug development.

Ethyl 3-(2-Furyl)propanoate

Structural Differences : Substitutes the phenyl ring with a furan heterocycle.
Properties and Applications :

  • The furan ring introduces conjugated π-electrons, making it reactive in Diels-Alder reactions .
  • Less stable under acidic conditions compared to aromatic esters like the target compound.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate 2-F, 4-OCH₃ 226.23 Industrial synthesis
Ethyl 3-(4-Methoxyphenyl)propanoate 4-OCH₃ 208.21 Organic intermediates
Ethyl 3-(2-Hydroxy-4-methoxyphenyl)propanoate 2-OH, 4-OCH₃ 210.23 Protected synthons
Ethyl 3-(Methylthio)propanoate -SCH₃ 148.23 Flavoring agents
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-F, amino group 223.24 Peptide chemistry
Ethyl 3-(2-Furyl)propanoate Furan ring 168.19 Reactive dienes

Research Findings and Electronic Effects

  • The 4-methoxy group donates electrons via resonance, creating a push-pull effect that may enhance reactivity in electrophilic substitutions .
  • Biological Relevance: Fluorine’s presence may improve metabolic stability in pharmaceuticals, a trait absent in non-fluorinated analogs like Ethyl 3-(4-methoxyphenyl)propanoate .

Biological Activity

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a compound with significant potential in various biological applications. This article discusses its biological activity, including its interactions with enzymes and receptors, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₃FO₄ and a molecular weight of approximately 240.23 g/mol. The compound features a propanoate backbone with a 2-fluoro-4-methoxyphenyl group, which enhances its chemical properties and potential biological activities.

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of specific biochemical pathways, depending on its structural characteristics. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, a series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds were found to disrupt microtubule formation and induce apoptosis in cancer cells .

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes, potentially affecting metabolic pathways. Its fluorinated structure could enhance binding affinity to enzyme active sites, thereby influencing enzyme kinetics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study involving analogs of this compound showed significant reductions in tumor size in nude mice xenograft assays, indicating strong in vivo anticancer potential .
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed promising results, suggesting potential applications in drug development for metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoateC₁₂H₁₂BrFO₄Contains bromine instead of fluorine
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoateC₁₂H₁₃ClO₄Chlorine substitution affects reactivity
Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoateC₁₂H₁₂FNO₄Nitro group introduces different electronic properties

This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the key physicochemical properties of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, and how should it be stored for research use?

Answer: The compound has a molecular formula of C₁₂H₁₅FO₃ (molecular weight: 226.24 g/mol) and a CAS registry number of 22767-72-2 . While specific melting/boiling points are unavailable in the provided data, analogs like Ethyl 3-(4-methoxyphenyl)propanoate exhibit storage recommendations:

  • Solid form : Store at -20°C for long-term stability.
  • Solution (e.g., in DMSO) : Store at -80°C to prevent degradation .
    For safety, use P95/P1 respirators for particulate exposure and OV/AG/P99 respirators for volatile organic compounds. Always wear full chemical-resistant gloves and lab coats .

Q. What synthetic methodologies are commonly employed to prepare aryl-substituted propanoate esters like this compound?

Answer: Synthesis typically involves:

Esterification : Reacting 3-(2-Fluoro-4-methoxyphenyl)propanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

Substitution reactions : Introducing fluorine or methoxy groups via electrophilic aromatic substitution, using catalysts like BF₃ or AlCl₃ .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data for aryl-substituted propanoates be resolved during structural characterization?

Answer: Discrepancies in NMR or GC-MS data (e.g., unexpected cross-signals or missing peaks) require:

  • Multi-technique validation : Combine ¹H/¹³C-NMR, HSQC (for C–H correlations), and GC-FID/MS for monomer analysis . For example, HSQC NMR can distinguish between methoxy (-OCH₃) and fluoro substituents by analyzing coupling patterns and chemical shifts .
  • Control experiments : Compare with spectra of analogs (e.g., Ethyl 3-(4-methoxyphenyl)propanoate) to identify substituent-specific shifts .

Q. How do electron-withdrawing (fluoro) and electron-donating (methoxy) substituents influence the compound’s reactivity in catalytic systems?

Answer:

  • Fluoro groups : Increase electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reducing stability under reductive conditions .
  • Methoxy groups : Stabilize intermediates via resonance effects, as observed in lignin depolymerization studies where methoxy-substituted esters resist oxidative degradation better than hydroxylated analogs .
    Experimental design : Use Van Krevelen diagrams (elemental H:C vs. O:C ratios) to track substituent effects on reaction pathways .

Q. What analytical strategies are recommended for quantifying trace degradation products of this compound in environmental or biological matrices?

Answer:

  • LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of methanol/water (0.1% formic acid) for high sensitivity. Use MRM (multiple reaction monitoring) to detect fragments like m/z 181 (cleavage of the ester group) .
  • GC-FID/MS : Derivatize polar degradation products (e.g., free acids) with BSTFA to improve volatility .
  • Validation : Spike recovery tests (80–120%) and matrix-matched calibration curves to account for ion suppression/enhancement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Reactant of Route 2
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Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

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